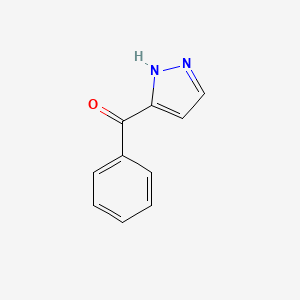

Benzoylpyrazole

Overview

Description

Synthesis Analysis

The synthesis of benzoylpyrazole derivatives has been a subject of interest due to their potential biological activities. Paper describes the synthesis of various derivatives, including pyrazole, using a multi-component cyclo-condensation reaction. The process utilizes microwave technique in aqueous media, which is a modern approach to enhance reaction rates and yields. Similarly, paper reports the synthesis of dibenzoxepino[4,5-d]pyrazoles through an intramolecular Ullmann-ether reaction, indicating the versatility of pyrazole chemistry. An alternative Buchwald-Hartwig reaction was also employed, showcasing the adaptability of synthetic methods for these compounds. Paper details the design and synthesis of benzoyl hydrazines containing pyrazole, characterized by NMR and HRMS, highlighting the importance of structural characterization in the synthesis process.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied. Paper presents the X-ray crystal structure of a novel pyrazole derivative, revealing a twisted conformation between the pyrazole and thiophene rings. This study also includes Hirshfeld surface analysis and DFT calculations, providing a comprehensive understanding of the molecular structure. Paper and both describe the molecular geometry and vibrational frequencies of this compound derivatives, obtained through experimental techniques and theoretical calculations, such as HF and DFT methods. These papers demonstrate the importance of combining experimental and theoretical approaches to understand the molecular structure of these compounds.

Chemical Reactions Analysis

The reactivity of this compound derivatives is explored in several papers. Paper discusses a Cu-mediated preparation of pyrazolo[1,5-a]pyridines, suggesting a Cu(III) intermediate in the reaction mechanism. This indicates the potential for complex reaction pathways in the chemistry of this compound derivatives. Paper synthesizes benzothiazolyl-benzoylpyrazoles and evaluates them as antiangiogenic agents, showing the application of these compounds in biological systems and their interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are crucial for their application potential. Paper includes thermal analysis of a pyrazole derivative, while paper discusses the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of these molecules. Paper provides insight into the molecular electrostatic potential and frontier molecular orbitals of a this compound derivative, which are key factors in determining its biological activity.

Scientific Research Applications

Herbicides and Weed Management

Benzoylpyrazole compounds, particularly 1-Alkyl-4-(3-azacyclobenzoyl)-5-hydroxypyrazoles, have demonstrated significant effectiveness as herbicides. They inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to weed bleaching by disrupting plastoquinone and α-tocopherol biosynthesis. Studies have shown that modifications at the C(3) position of benzoylpyrazoles can enhance activity against specific weeds like wild oat and blackgrass while maintaining selectivity towards crops like wheat. These findings have been instrumental in developing herbicides with improved selectivity and efficacy (Benkő et al., 2003).

Pharmaceutical Research - COX-2 Inhibitors

This compound derivatives have been investigated for their potential in pharmaceutical applications, specifically as inhibitors of cyclooxygenase-2 (COX-2). This exploration led to the development of compounds like celecoxib, which is currently used in treating conditions like rheumatoid arthritis and osteoarthritis. The research focused on modifying pyrazole analogs to achieve a desirable pharmacokinetic profile, leading to the identification of effective and selective COX-2 inhibitors (Penning et al., 1997).

Insecticidal and Fungicidal Activities

Studies have shown that certain this compound derivatives possess significant insecticidal and fungicidal properties. These compounds, particularly benzoyl hydrazines containing pyrazole, have been evaluated for their effectiveness against pests like Mythimna separata and various fungi. The results indicate these derivatives as potential candidates for environmentally benign compounds with high biological activity and low resistance (Yan et al., 2012).

Antioxidant and Anti-inflammatory Activities

This compound derivatives, specifically 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds demonstrated significant activity, with some showing potent antioxidant effects compared to standard treatments. The research highlights the potential therapeutic applications of these derivatives in managing oxidative stress and inflammation (Sudha et al., 2021).

Neutrophil Elastase Inhibitors

N-benzoylpyrazole derivatives have been identified as novel inhibitors of human neutrophil elastase (NE), an enzyme implicated in the pathogenesis of pulmonary diseases. Through high-throughput screening, potent NE inhibitors were discovered among N-benzoylpyrazole derivatives. These findings suggest their potential use in developing new treatments for pulmonary conditions (Schepetkin et al., 2007).

Metal Ion Detection and Extraction

This compound compounds have been explored for their utility in detecting and extracting metal ions. For instance, 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one has shown promise as a reagent for the group-extraction and spectrophotometric determination of various metal ions such as copper, nickel, and cobalt (Mirza & Nwabue, 1981).

Mechanism of Action

Target of Action

Benzoylpyrazole primarily targets the 4-Hydroxyphenylpyruvate dioxygenase (HPPD) enzyme . This enzyme is crucial for the normal growth of plants as it catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisate (HGA), an important precursor for the biosynthesis of tocopherol and plastoquinone .

Mode of Action

This compound acts as an HPPD inhibitor . It binds to the HPPD enzyme, preventing it from catalyzing the conversion of HPPA to HGA . This inhibition disrupts the normal biochemical pathways in plants, leading to a series of downstream effects .

Biochemical Pathways

The inhibition of HPPD by this compound disrupts the normal biosynthesis of tocopherol and plastoquinone . These compounds are essential for the normal growth and development of plants. Their deficiency leads to severe injury in plants, causing them to become bleached in sunlight, eventually leading to necrosis and death .

Pharmacokinetics

This process is similar to electroless oxidation, resulting in the formation of various dimers .

Result of Action

The primary result of this compound’s action is the bleaching and eventual death of plants . By inhibiting the HPPD enzyme, this compound disrupts crucial biochemical pathways, leading to a deficiency of essential compounds. This deficiency manifests as bleaching in plants exposed to sunlight, followed by necrosis and death .

properties

IUPAC Name |

phenyl(1H-pyrazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10(9-6-7-11-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMQWGLCXYHTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286771 | |

| Record name | benzoylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19854-92-3 | |

| Record name | 19854-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzoylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

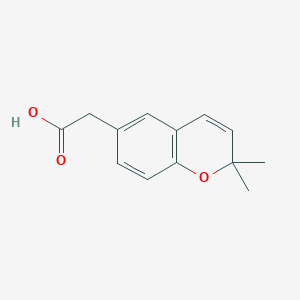

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)

![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B3032421.png)

![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)